molecular formula C17H20N4O B1209382 N-(1-propyl-3-pyrazolo[3,4-b]quinolinyl)butanamide

N-(1-propyl-3-pyrazolo[3,4-b]quinolinyl)butanamide

Cat. No. B1209382
M. Wt: 296.37 g/mol
InChI Key: OPMLPKQTOYWIOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-propyl-3-pyrazolo[3,4-b]quinolinyl)butanamide is a member of quinolines.

Scientific Research Applications

Apoptosis Induction in Cancer Cells

Research led by Zhang et al. (2008) discovered a series of compounds related to N-(1-propyl-3-pyrazolo[3,4-b]quinolinyl)butanamide, which were potent inducers of apoptosis in cancer cells. They specifically explored N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, demonstrating significant activity against various human solid tumors (Zhang et al., 2008).

Synthesis and Properties

A comprehensive review by Danel et al. (2022) summarized over a century of research on the synthesis and properties of 1H-pyrazolo[3,4-b]quinolines, a class to which N-(1-propyl-3-pyrazolo[3,4-b]quinolinyl)butanamide belongs. This paper details various synthesis methods and potential applications as fluorescent sensors and biologically active compounds (Danel et al., 2022).

Structural and Functional Characterization

Elworthy et al. (1997) conducted research on arylpiperazines derivatives related to the chemical structure of N-(1-propyl-3-pyrazolo[3,4-b]quinolinyl)butanamide. Their study focused on their functional properties as alpha 1-adrenoceptor antagonists, suggesting potential applications in treating conditions related to the human lower urinary tract (Elworthy et al., 1997).

Chemical Synthesis Techniques

Ezzati et al. (2017) reported on the catalyst-free syntheses of pyrazolo[3,4-b]quinolin-5-one derivatives, showcasing a methodology that might be applicable to N-(1-propyl-3-pyrazolo[3,4-b]quinolinyl)butanamide. This process highlighted mild reaction conditions and potential for biological and pharmacological activities (Ezzati et al., 2017).

Spectroscopic Characterization and Application

Munir et al. (2021) synthesized and structurally interpreted N-acylhydrazones derivatives of 6-methyl-1H-pyrazolo[3,4-b]quinoline, which share a core structure with N-(1-propyl-3-pyrazolo[3,4-b]quinolinyl)butanamide. Their work provides insight into the spectroscopic properties of such compounds, which can be crucial for understanding their chemical behavior and applications (Munir et al., 2021).

properties

Product Name

N-(1-propyl-3-pyrazolo[3,4-b]quinolinyl)butanamide

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)butanamide

InChI

InChI=1S/C17H20N4O/c1-3-7-15(22)19-16-13-11-12-8-5-6-9-14(12)18-17(13)21(20-16)10-4-2/h5-6,8-9,11H,3-4,7,10H2,1-2H3,(H,19,20,22)

InChI Key

OPMLPKQTOYWIOF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NN(C2=NC3=CC=CC=C3C=C12)CCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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